molecular formula C14H16IN3O5S B14814142 Methyl 4-[({2-[(3-iodo-4-methoxyphenyl)carbonyl]hydrazinyl}carbonothioyl)amino]-4-oxobutanoate

Methyl 4-[({2-[(3-iodo-4-methoxyphenyl)carbonyl]hydrazinyl}carbonothioyl)amino]-4-oxobutanoate

Cat. No.: B14814142
M. Wt: 465.27 g/mol
InChI Key: UYUJRXUUVCPTRO-UHFFFAOYSA-N
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Description

Methyl 4-({[2-(3-iodo-4-methoxybenzoyl)hydrazino]carbonothioyl}amino)-4-oxobutanoate is a complex organic compound with a molecular formula of C13H15IN2O5.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-({[2-(3-iodo-4-methoxybenzoyl)hydrazino]carbonothioyl}amino)-4-oxobutanoate typically involves multiple steps. One common method includes the reaction of 3-iodo-4-methoxybenzoic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with carbon disulfide and methyl 4-oxobutanoate under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps as the laboratory methods, with optimizations for scale-up, yield, and purity. The use of automated reactors and continuous flow systems may be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({[2-(3-iodo-4-methoxybenzoyl)hydrazino]carbonothioyl}amino)-4-oxobutanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 3-iodo-4-methoxybenzoic acid, while reduction of the iodine atom can produce 4-methoxybenzoyl hydrazine .

Scientific Research Applications

Methyl 4-({[2-(3-iodo-4-methoxybenzoyl)hydrazino]carbonothioyl}amino)-4-oxobutanoate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It may be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of methyl 4-({[2-(3-iodo-4-methoxybenzoyl)hydrazino]carbonothioyl}amino)-4-oxobutanoate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The presence of the iodine atom and the hydrazino group may play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-({[2-(3-iodo-4-methoxybenzoyl)hydrazino]carbonothioyl}amino)-4-oxobutanoate is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the iodine atom, methoxy group, and hydrazino group makes it a versatile compound for various applications in scientific research .

Properties

Molecular Formula

C14H16IN3O5S

Molecular Weight

465.27 g/mol

IUPAC Name

methyl 4-[[(3-iodo-4-methoxybenzoyl)amino]carbamothioylamino]-4-oxobutanoate

InChI

InChI=1S/C14H16IN3O5S/c1-22-10-4-3-8(7-9(10)15)13(21)17-18-14(24)16-11(19)5-6-12(20)23-2/h3-4,7H,5-6H2,1-2H3,(H,17,21)(H2,16,18,19,24)

InChI Key

UYUJRXUUVCPTRO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NNC(=S)NC(=O)CCC(=O)OC)I

Origin of Product

United States

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